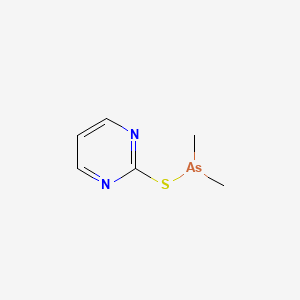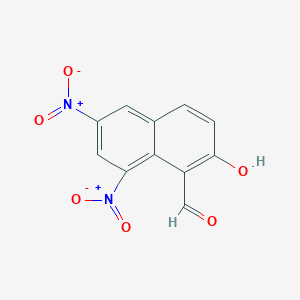![molecular formula C12H16INO2S B14647582 4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide CAS No. 53929-53-6](/img/structure/B14647582.png)
4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide is a chemical compound with the molecular formula C12H16INO2S It is known for its unique structure, which includes a morpholine ring, a hydroxyphenyl group, and a methylsulfanyl group
Métodos De Preparación
The synthesis of 4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide typically involves the reaction of 4-hydroxybenzaldehyde with morpholine and methylthiol in the presence of an iodinating agent . The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Aplicaciones Científicas De Investigación
4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparación Con Compuestos Similares
4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide can be compared with similar compounds such as:
4-[(4-Hydroxyphenyl)(methylsulfanyl)methylene]morpholin-4-ium iodide: Similar structure but different substituents.
4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]pyrrolidinium iodide: Contains a pyrrolidine ring instead of a morpholine ring.
4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]piperidinium iodide: Contains a piperidine ring instead of a morpholine ring
Propiedades
Número CAS |
53929-53-6 |
|---|---|
Fórmula molecular |
C12H16INO2S |
Peso molecular |
365.23 g/mol |
Nombre IUPAC |
4-[methylsulfanyl(morpholin-4-ium-4-ylidene)methyl]phenol;iodide |
InChI |
InChI=1S/C12H15NO2S.HI/c1-16-12(13-6-8-15-9-7-13)10-2-4-11(14)5-3-10;/h2-5H,6-9H2,1H3;1H |
Clave InChI |
FCJFAMGXURNHJH-UHFFFAOYSA-N |
SMILES canónico |
CSC(=[N+]1CCOCC1)C2=CC=C(C=C2)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


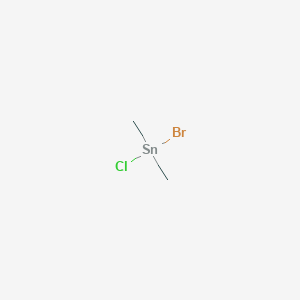
![9,10-Anthracenedione, 1,5-bis[(4-phenoxyphenyl)amino]-](/img/structure/B14647508.png)
![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)
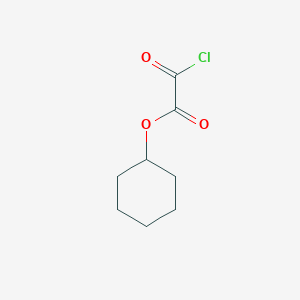
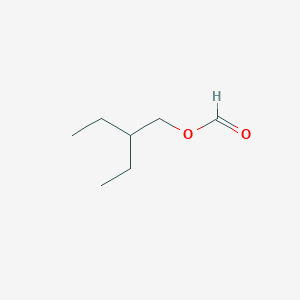
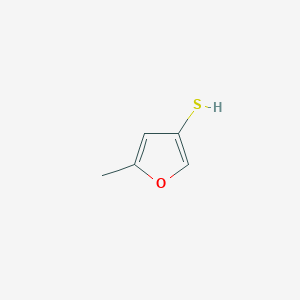
![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
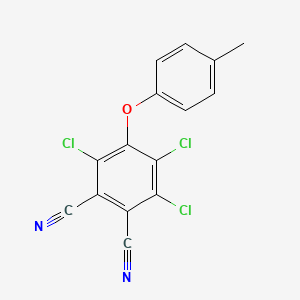
![Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride](/img/structure/B14647539.png)

